REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9].C(N(CC)CC)C.[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>C(Cl)(Cl)Cl>[C:17]([O:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])(=[O:20])[CH:18]=[CH2:19]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OCCN1C(CCC1)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 4° C. for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with a 15% aqueous sodium carbonate solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The obtained oily material was distilled under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |